molecular formula C30H23BrN2O5 B11698332 (5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

(5Z)-5-[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)benzylidene]-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11698332
M. Wt: 571.4 g/mol
InChI Key: WVCNUSZTCONDTM-OYKKKHCWSA-N
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Description

(5Z)-5-({3-BROMO-5-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound characterized by its unique structure, which includes a brominated methoxyphenyl group and a naphthalenylmethoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-({3-BROMO-5-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multiple steps:

    Formation of the Brominated Methoxyphenyl Intermediate: This step involves the bromination of a methoxyphenyl precursor using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Attachment of the Naphthalenylmethoxy Group: The brominated intermediate is then reacted with a naphthalenylmethoxy compound, often through a nucleophilic substitution reaction.

    Formation of the Diazine Ring: The final step involves the cyclization of the intermediate to form the diazine ring, typically using a condensation reaction with appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and naphthalenyl groups, using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the brominated phenyl group, using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of methoxy-substituted derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various organic transformations.

    Synthesis: It serves as a building block in the synthesis of more complex organic molecules.

Biology

    Drug Development:

Medicine

    Therapeutics: Investigated for its potential use in treating diseases due to its bioactive properties.

Industry

    Materials Science: Used in the development of advanced materials, including polymers and nanomaterials, due to its structural rigidity and functional groups.

Mechanism of Action

The mechanism of action of (5Z)-5-({3-BROMO-5-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved can include signal transduction, gene expression regulation, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-({3-BROMO-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE
  • (5Z)-5-({3-CHLORO-5-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

The uniqueness of (5Z)-5-({3-BROMO-5-METHOXY-4-[(NAPHTHALEN-1-YL)METHOXY]PHENYL}METHYLIDENE)-1-(4-METHYLPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C30H23BrN2O5

Molecular Weight

571.4 g/mol

IUPAC Name

(5Z)-5-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C30H23BrN2O5/c1-18-10-12-22(13-11-18)33-29(35)24(28(34)32-30(33)36)14-19-15-25(31)27(26(16-19)37-2)38-17-21-8-5-7-20-6-3-4-9-23(20)21/h3-16H,17H2,1-2H3,(H,32,34,36)/b24-14-

InChI Key

WVCNUSZTCONDTM-OYKKKHCWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C(=C3)Br)OCC4=CC=CC5=CC=CC=C54)OC)/C(=O)NC2=O

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)Br)OCC4=CC=CC5=CC=CC=C54)OC)C(=O)NC2=O

Origin of Product

United States

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